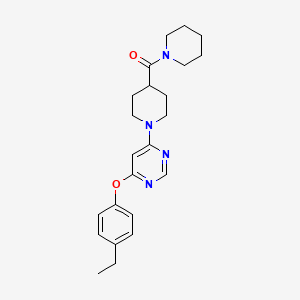

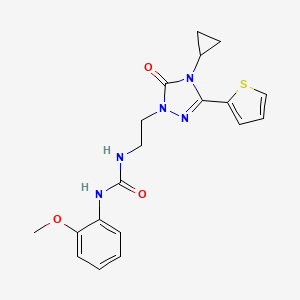

![molecular formula C9H8BrNO2S B2553972 2-Bromo-5,6-dimethoxybenzo[d]thiazole CAS No. 864169-36-8](/img/structure/B2553972.png)

2-Bromo-5,6-dimethoxybenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5,6-dimethoxybenzo[d]thiazole is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a heterocyclic aromatic thiazole derivative that contains a bromine atom and two methoxy groups. It has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

2-Bromo-5,6-dimethoxybenzo[d]thiazole serves as a crucial intermediate in the synthesis of complex molecules due to its reactive bromo and thiazole groups. For instance, it is used in the preparation of ortho-functionalized arylboronic acids and their derivatives, demonstrating its utility in creating compounds with potential applications in drug discovery and materials science (Dąbrowski et al., 2007). Moreover, its structural motif is common in the synthesis of corrosion inhibitors for steel, highlighting its importance in materials chemistry (Obot et al., 2016).

Photophysical Properties and Materials Science

The compound and its derivatives find applications in the development of novel fluorescent materials for optoelectronic devices. For example, thiazole-based aromatic heterocyclic fluorescent compounds have been designed and synthesized, showcasing their potential in creating materials with adjustable electronic properties for use in electronic and photonic devices (Tao et al., 2013).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives engage in non-covalent interactions, forming salts and co-crystals with various carboxylic acid derivatives. These studies provide insight into the design of molecular assemblies with specific properties, useful in the development of novel materials and nanotechnology applications (Jin et al., 2012).

Antimicrobial and Antifungal Applications

Research has also explored the antimicrobial and antifungal potential of thiazole derivatives. Compounds synthesized from bromo-thiazoles have shown promising activities against various pathogens, indicating their potential in developing new therapeutic agents (Bashandy et al., 2008).

Anticancer and Kinase Inhibition

Moreover, novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives derived from dimedone have been evaluated for their anticancer properties and ability to inhibit specific kinases. These studies contribute to the ongoing search for new anticancer compounds with targeted action mechanisms (Mohareb et al., 2019).

Orientations Futures

BDBT has potential applications in various fields, and it’s a part of the benzothiazole derivatives which are known for their wide range of biological activities . This suggests that BDBT and its derivatives could be further explored for their potential uses in medicinal chemistry and other related fields.

Propriétés

IUPAC Name |

2-bromo-5,6-dimethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGQYPIUTNSWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

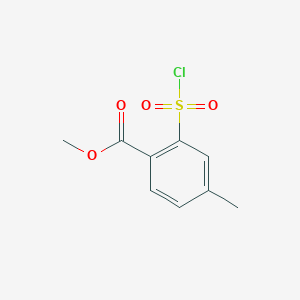

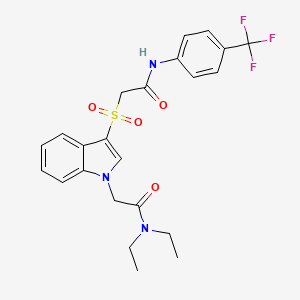

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

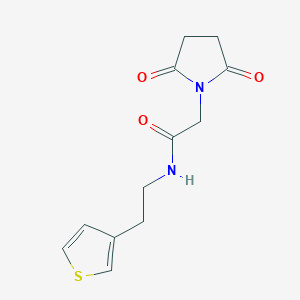

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

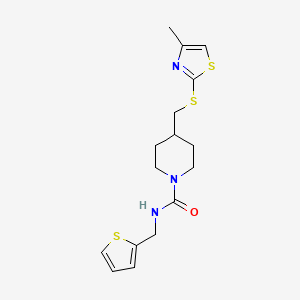

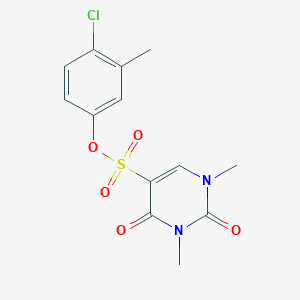

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

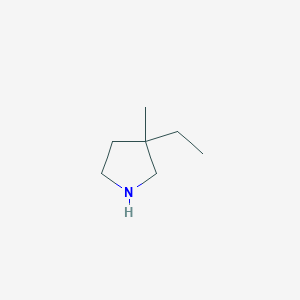

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)